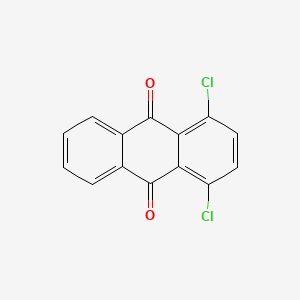

1,4-Dichloroanthraquinone

Descripción general

Descripción

1,4-Dichloroanthraquinone is an organic compound with the chemical formula C14H6Cl2O2. It is a derivative of anthraquinone, characterized by the presence of two chlorine atoms at the 1 and 4 positions on the anthraquinone ring. This compound appears as light yellow to brown crystalline powder and is known for its applications in dye and pigment industries .

Métodos De Preparación

1,4-Dichloroanthraquinone can be synthesized through several methods:

Synthetic Routes: One common method involves the reaction of phthalic anhydride with p-dichlorobenzene in the presence of a catalyst such as aluminum chloride.

Industrial Production: Industrially, this compound is produced by chlorinating anthraquinone in the presence of a suitable solvent and catalyst.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorine atoms at positions 1 and 4 of 1,4-DCAQ undergo nucleophilic displacement under various conditions, enabling the introduction of amino, hydroxyl, or alkoxy groups.

Amination Reactions

-

Primary Amines : Reaction with 1,1-dimethyl-2-hydroxyethylamine in dimethyl sulfoxide (DMSO) yields 1-chloro-4-((2-hydroxy-1,1-dimethylethyl)amino)anthraquinone, retaining one chlorine atom for further functionalization .

-

Aromatic Amines : Treatment with N,N-dimethyl-1,4-phenylenediamine under palladium catalysis results in partial substitution, producing both monosubstituted (e.g., 1-chloro-4-((4-dimethylaminophenyl)amino)anthraquinone) and disubstituted derivatives .

-

Ammonia : Exposure to gaseous ammonia in DMSO with potassium fluoride generates 1-amino-4-chloroanthraquinone .

Hydroxylation

-

Hydrolysis with aqueous sodium hydroxide replaces chlorine atoms with hydroxyl groups, forming 1,4-dihydroxyanthraquinone (quinizarin) .

Cross-Coupling Reactions

1,4-DCAQ participates in Suzuki–Miyaura couplings, enabling aryl group introductions.

Suzuki–Miyaura Arylation

-

Reaction with arylboronic acids (e.g., 4-methoxyphenylboronic acid) using Pd(PPh₃)₄ as a catalyst produces diarylated derivatives (e.g., 1,4-bis(4-methoxyphenyl)anthraquinone) .

-

Key conditions:

Catalyst Solvent Temperature Yield (%) Pd(PPh₃)₄ Toluene/EtOH 80°C 70–85 Pd(PPh₃)₂Cl₂/PPh₃ DMF 100°C 65–75

Polymerizable Functionalization

1,4-DCAQ serves as a precursor for polymerizable dyes:

-

Reaction with hydroxyaniline followed by methacrylic chloride yields 1,4-bis(4-((2-methacryloxyethyl)oxy)phenylamino)anthraquinone, a monomer for blue chromophores .

-

Red-shifted derivatives (λₐᵦₛ ≈ 495 nm) are synthesized via oxidative ring closure of intermediates .

Comparative Reactivity of Chlorine Atoms

The reactivity of chlorine atoms in 1,4-DCAQ is influenced by steric and electronic factors:

Aplicaciones Científicas De Investigación

Chemical Synthesis and Industrial Applications

Intermediate for Dyes and Pigments

1,4-Dichloroanthraquinone serves as a crucial intermediate in the production of anthraquinone dyes. These dyes are widely used in textiles and paper industries due to their vibrant colors and stability. The synthesis of DCAQ typically involves the acylation of 1,4-dichlorobenzene with phthaloyl chloride in the presence of Friedel-Crafts catalysts, yielding high purity suitable for further reactions .

Synthesis of Organic Compounds

DCAQ is also utilized in synthesizing various organic compounds, particularly derivatives that exhibit unique properties. For instance, it can be transformed into 1,4-dihydroxyanthraquinone through hydroxylation reactions, which are important for developing new materials with specific functionalities.

Biological Research Applications

Anticancer Properties

Research has indicated that some anthraquinone derivatives possess anticancer properties. DCAQ and its derivatives have been studied for their ability to intercalate DNA, disrupting cellular processes such as replication and transcription. This mechanism underlies their potential use in developing chemotherapeutic agents .

Photothermal Therapy

Recent studies have explored the application of DCAQ in photothermal therapy (PTT). A notable example is the synthesis of a dyad combining DCAQ with terrylenedicarboximide, which shows significant absorption in the near-infrared region (NIR-II). This property makes it a promising candidate for PTT applications due to its high photothermal conversion efficiency when irradiated with specific wavelengths .

Material Science Applications

Near-Infrared Absorbers

DCAQ has been incorporated into materials designed for NIR applications. Its derivatives have been synthesized to create pigments that exhibit stable absorption in the NIR range. These materials are crucial for developing advanced optical devices and sensors .

Color-Tunable Dyes

The compound has also been modified to produce color-tunable arylaminoanthraquinone dyes. These derivatives have shown significant shifts in their UV-Vis absorption spectra due to intramolecular charge transfer interactions. Such tunability is valuable for applications in organic electronics and photonic devices .

Case Studies

| Application Area | Example Use | Findings/Outcomes |

|---|---|---|

| Dye Production | Anthraquinone dyes | High stability and vibrant colors suitable for textiles and paper industries |

| Anticancer Research | DNA intercalation studies | Potential for developing new chemotherapeutic agents with cytotoxic effects |

| Photothermal Therapy | FTQ dyad development | High photothermal conversion efficiency under NIR irradiation |

| Material Science | NIR absorbers | Stable absorption properties suitable for advanced optical applications |

| Color-Tunable Dyes | Aryl amino derivatives | Significant bathochromic shifts enhancing solubility and reactivity |

Mecanismo De Acción

The mechanism of action of 1,4-dichloroanthraquinone and its derivatives often involves interactions with cellular components:

Comparación Con Compuestos Similares

1,4-Dichloroanthraquinone can be compared with other anthraquinone derivatives:

Similar Compounds: Examples include 1,5-dichloroanthraquinone, 1,8-dichloroanthraquinone, and 1,4-dihydroxyanthraquinone.

Uniqueness: The unique positioning of chlorine atoms in this compound allows for specific substitution reactions that are not as easily achievable with other isomers.

Actividad Biológica

1,4-Dichloroanthraquinone (DCAQ) is a synthetic compound belonging to the anthraquinone family, which is known for its diverse biological activities. This article explores the biological activity of DCAQ, focusing on its antibacterial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound has the chemical formula and features a planar structure that contributes to its biological activity. The presence of chlorine atoms at the 1 and 4 positions of the anthraquinone skeleton enhances its reactivity and interaction with biological targets.

Antibacterial Activity

DCAQ exhibits significant antibacterial properties against various bacterial strains. A study demonstrated that DCAQ and its derivatives could inhibit biofilm formation in Methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The minimal inhibitory concentrations (MICs) for DCAQ were found to be in the range of 83-160 μg/ml against several strains, including Streptococcus mutans and Proteus mirabilis .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (μg/ml) |

|---|---|

| Staphylococcus aureus | 160 |

| Streptococcus mutans | 83 |

| Proteus mirabilis | 160 |

Anticancer Activity

Research indicates that DCAQ possesses anticancer properties by inducing apoptosis in cancer cells. In vitro studies have shown that DCAQ can inhibit cell proliferation in various cancer cell lines, including breast, lung, and colon cancers. The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Case Study: Breast Cancer Cells

In a study involving MCF-7 breast cancer cells, treatment with DCAQ resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM after 48 hours of exposure. Flow cytometry analysis confirmed that DCAQ induces apoptosis through the mitochondrial pathway .

Anti-inflammatory Activity

DCAQ also exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This activity was demonstrated in a mouse model of acute inflammation where administration of DCAQ significantly reduced edema formation .

Table 2: Anti-inflammatory Effects of this compound

| Inflammatory Marker | Effect |

|---|---|

| TNF-α | Decreased |

| IL-6 | Decreased |

The biological activities of DCAQ are attributed to its ability to interact with various cellular components:

- DNA Intercalation : DCAQ can intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : It inhibits key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Oxidative Stress Induction : By generating ROS, DCAQ triggers cellular stress responses leading to apoptosis in cancer cells.

Propiedades

IUPAC Name |

1,4-dichloroanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6Cl2O2/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAHGWVAXFJXDNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400350 | |

| Record name | 1,4-Dichloroanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

602-25-5 | |

| Record name | 1,4-Dichloroanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dichloroanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of 1,4-Dichloroanthraquinone in current research?

A1: this compound serves as a crucial precursor in synthesizing various organic compounds, particularly 1,4-dihydroxyanthraquinone. [, ] This synthesis involves a chlorine hydroxylation reaction using boric acid as a catalyst. []

Q2: Can you describe the synthesis of this compound and its typical yield?

A2: Researchers commonly synthesize this compound starting with phthalic anhydride. [] The process involves a series of reactions, including chlorination, Friedel-Crafts acylation, and cyclization. The overall yield for this synthesis is approximately 35%. []

Q3: How does the structure of this compound influence its light absorption properties?

A3: this compound exhibits a broad absorption band attributed to π,π electronic transitions. [] Research indicates this broad band comprises two overlapping π,π bands with comparable intensities. Interestingly, the band corresponding to the forbidden 1Ag transition in the parent anthraquinone molecule appears at a longer wavelength than the band correlating to the allowed 1B2u transition. [] This shift in absorption bands highlights the impact of the chlorine substituents on the electronic structure of the molecule.

Q4: Has this compound been explored in the development of materials for photothermal therapy?

A4: Yes, researchers have utilized this compound in synthesizing a terrylenedicarboximide-anthraquinone dyad, denoted as FTQ. [] This dyad shows significant absorption in the second near-infrared region (NIR-II), making it a promising candidate for photothermal therapy (PTT). [] FTQ demonstrates a strong dipole moment due to intramolecular charge transfer and, when encapsulated in nanoparticles, exhibits a high photothermal conversion efficiency under 1064 nm laser irradiation. []

Q5: Are there environmental concerns regarding this compound?

A5: While the provided research papers [, , , ] primarily focus on the synthesis, properties, and applications of this compound, they do not offer specific details regarding its environmental impact and degradation. Further research is necessary to assess its potential ecotoxicological effects and develop strategies for responsible waste management and mitigation of any negative impacts.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.